molecular formula C17H14O2 B14126529 4-(3,5-Dimethylphenyl)-2H-chromen-2-one

4-(3,5-Dimethylphenyl)-2H-chromen-2-one

Cat. No.: B14126529
M. Wt: 250.29 g/mol
InChI Key: RTSWMSQOFANWHH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The specific structure of this compound includes a chromenone core substituted with a 3,5-dimethylphenyl group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one typically involves the condensation of 3,5-dimethylbenzaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then further functionalized to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as zeolites or ion-exchange resins can also be employed to facilitate the reaction and improve yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring or the chromenone core.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of dyes, pigments, and fluorescent probes for various applications.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis through the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

4-(3,5-Dimethylphenyl)-2H-chromen-2-one can be compared with other chromenone derivatives, such as:

    Coumarin: The parent compound of the chromenone family, known for its anticoagulant properties.

    7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.

    4-Methylumbelliferone: A methylated derivative used as a fluorescent probe in biochemical assays.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)chromen-2-one

InChI

InChI=1S/C17H14O2/c1-11-7-12(2)9-13(8-11)15-10-17(18)19-16-6-4-3-5-14(15)16/h3-10H,1-2H3

InChI Key

RTSWMSQOFANWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)OC3=CC=CC=C32)C

Origin of Product

United States

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